1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride
Description
Molecular Formula
The molecular formula is C₂₆H₂₉ClF₂NO₂ , calculated as follows:
- Piperidin-4-ol core : C₅H₁₁NO.
- 4-Phenyl substitution : +C₆H₅.
- 1-(2-(bis(4-fluorophenyl)methoxy)ethyl) group : +C₁₅H₁₃F₂O.
- Hydrochloride salt : +HCl.
| Component | Contribution to Formula |
|---|---|
| Piperidin-4-ol + phenyl | C₁₁H₁₅NO |
| Bis(4-fluorophenyl)methoxy | C₁₃H₉F₂O |
| Ethyl linker | C₂H₄ |
| Hydrochloride | HCl |
| Total | C₂₆H₂₉ClF₂NO₂ |
CAS Registry Number
The CAS Registry Number for this compound is not explicitly listed in the provided sources. Related compounds, such as GBR 12909 dihydrochloride (CAS 67469-78-7), share structural similarities but differ in their substitution patterns.
Properties
CAS No. |
96122-79-1 |
|---|---|
Molecular Formula |
C26H28ClF2NO2 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H27F2NO2.ClH/c27-23-10-6-20(7-11-23)25(21-8-12-24(28)13-9-21)31-19-18-29-16-14-26(30,15-17-29)22-4-2-1-3-5-22;/h1-13,25,30H,14-19H2;1H |
InChI Key |
XHGGHUKPVFCXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
- Bis(4-fluorophenyl)methoxyethyl moiety : Prepared by nucleophilic substitution reactions involving 4-fluorophenyl derivatives and appropriate alkyl halides or alcohols.
- Piperidinol core : Often synthesized via reduction of corresponding ketones or through intramolecular cyclization reactions such as Dieckmann condensation of suitable precursors.
Stepwise Synthetic Route
A representative laboratory-scale synthesis involves the following steps:
Purification and Characterization
- Crude products are typically purified by recrystallization from solvents such as isopropanol or ethanol.
- Washing with diethyl ether or acetonitrile is used to remove impurities.
- Final hydrochloride salt exhibits characteristic melting points (e.g., 190–213°C depending on the exact derivative and purity).
Industrial-Scale Considerations
- Industrial synthesis adapts laboratory methods with emphasis on scalability, yield optimization, and cost-effectiveness.
- Use of catalytic hydrogenation (e.g., palladium on charcoal) for debenzylation steps.
- Extraction and phase separation techniques are optimized to minimize solvent use and maximize product recovery.
- Control of reaction parameters such as temperature, molar ratios, and reaction time is critical to reduce by-products and improve purity.
Comparative Data Table of Key Reaction Parameters
Research Findings and Optimization Notes
- The fluorinated phenyl groups require careful handling to maintain regioselectivity and avoid defluorination.
- Use of mild reducing agents and controlled addition rates improves yield and reduces side reactions.
- Recrystallization solvents and conditions significantly affect the purity and physical properties of the hydrochloride salt.
- Industrial processes often incorporate continuous extraction and filtration steps to enhance throughput and product consistency.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at the 4-position of the piperidine ring undergoes nucleophilic substitution under specific conditions. For example:
-
Halogenation : Reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the hydroxyl group to a bromide or chloride, respectively .
-
Alkylation/Arylation : Treatment with alkyl/aryl halides in the presence of bases like sodium carbonate (Na₂CO₃) or potassium iodide (KI) facilitates substitution, forming ether or amine derivatives .
Example Reaction Pathway
text1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol + CH₃I (methyl iodide) → 4-Methoxy derivative (via SN2 mechanism)[3].
Oxidation
The piperidinol hydroxyl group is oxidized to a ketone using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
Product : 4-Phenylpiperidinone derivative.
Reduction
-
The hydroxyl group can be reduced to a secondary alcohol using lithium aluminum hydride (LiAlH₄) .
-
Fluorinated aromatic rings remain inert under standard reduction conditions.
Salt Formation
The compound readily forms salts due to its basic piperidine nitrogen:
-
Hydrochloride Salt : Prepared by reacting the free base with hydrogen chloride (HCl) in propanol .
-
Other Salts : Sulfate, nitrate, or citrate salts are synthesized using corresponding acids.
Functional Group Compatibility
| Functional Group | Reactivity Observed | Stability Under Conditions |
|---|---|---|
| Bis(4-fluorophenyl)methoxy | Stable to oxidation, inert in acidic media | Degrades under strong bases (e.g., NaOH) |
| Piperidine Hydroxyl | Highly reactive (substitution/oxidation) | Sensitive to electrophilic reagents |
| Aromatic Fluorine | Electron-withdrawing, meta-directing in EAS | Resists nucleophilic aromatic substitution |
Key Reaction Data
Comparative Reactivity
-
vs. Non-Fluorinated Analogues : The bis(4-fluorophenyl)methoxy group enhances electron withdrawal, reducing the nucleophilicity of the piperidine nitrogen compared to non-fluorinated derivatives .
-
vs. Piperidine Derivatives : The 4-phenyl substituent sterically hinders reactions at the piperidine ring’s 4-position, limiting certain substitutions .
Mechanistic Insights
Scientific Research Applications
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its biological activity, including its use in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors, leading to its biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues
Structural Implications :
- Fluorination: Bis(4-fluorophenyl) groups in the target compound and GBR 12909 improve metabolic stability and lipophilicity compared to non-fluorinated analogues like GBR 12935 .
- Hydroxyl Group: The 4-piperidinol hydroxyl group in the target compound may enhance hydrogen bonding with target proteins but reduce blood-brain barrier permeability relative to piperazine derivatives .
Pharmacological Activity Comparison
Dopamine Transporter (DAT) Inhibition
Key Findings :
- GBR 12909 demonstrates superior DAT inhibition (IC₅₀ = 5.6 nM) due to its piperazine core and fluorinated aromatic groups, which optimize hydrophobic interactions with the transporter .
- The target compound’s piperidinol core and hydroxyl group may alter binding kinetics, though specific IC₅₀ data remain unreported .
- Non-fluorinated analogues (e.g., GBR 12935) show reduced potency, highlighting the critical role of fluorine in enhancing affinity .
Metabolic Stability and Toxicity
Biological Activity
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride, commonly referred to as GBR 12909, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter transporters, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C26H27F2NO2·HCl
- Molecular Weight : 466.96 g/mol
- CAS Number : 67469-78-7
The compound features a piperidine core substituted with a bis(4-fluorophenyl)methoxyethyl group, which contributes to its pharmacological profile.
Interaction with Neurotransmitter Transporters
GBR 12909 has been extensively studied for its affinity to various neurotransmitter transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Dopamine Transporter (DAT) :
- GBR 12909 exhibits high affinity for DAT with an inhibition constant of approximately 0.7 nM, indicating potent binding capabilities .
- The selectivity ratio for SERT over DAT is reported to be 323, suggesting that GBR 12909 preferentially interacts with DAT, which is significant for its potential use in treating conditions like Parkinson's disease and depression .
- Serotonin Transporter (SERT) :
- Norepinephrine Transporter (NET) :
Structure-Activity Relationship (SAR)
The biological activity of GBR 12909 is significantly influenced by its structural components. Variations in the piperidine ring and the substituents on the phenyl groups can alter binding affinities and selectivity profiles:
- Substituent Effects :
- Modifications at the N-substituent of the piperidine ring have been shown to enhance DAT selectivity while maintaining low SERT affinity .
- The presence of fluorine atoms on the phenyl rings increases lipophilicity and may enhance brain penetration, critical for central nervous system (CNS) activity.
Therapeutic Implications
Research indicates that GBR 12909 may have therapeutic potential in treating neurodegenerative disorders due to its dopaminergic activity. It has been evaluated in models of Parkinson's disease where it demonstrated neuroprotective effects by enhancing dopaminergic signaling .
Experimental Studies
A series of analogs derived from GBR 12909 were synthesized and tested for their biological activities. These studies highlighted:
- Enhanced binding affinities for DAT among certain derivatives.
- Variability in pharmacological profiles based on minor structural changes, emphasizing the importance of SAR studies in drug development .
Summary Table of Biological Activity
| Property | Value |
|---|---|
| Dopamine Transporter Affinity (K_i) | 0.7 nM |
| SERT/DAT Selectivity Ratio | 323 |
| Potential Therapeutic Uses | Neurodegenerative diseases, depression |
Q & A
Q. What in vitro models best predict in vivo receptor interactions?
- Methodology : Use transfected HEK293 cells expressing human receptors (e.g., GPCRs) for dose-response assays. Compare results with ex vivo tissue models (e.g., guinea pig ileum for opioid activity) to validate translational relevance. DEA reference materials provide baseline activity data for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
